molecular formula C14H18N4O2S2 B2618269 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797223-22-3

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2618269
CAS No.: 1797223-22-3
M. Wt: 338.44
InChI Key: FRCOMJRYJWTKPX-UHFFFAOYSA-N
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a thiophene-2-sulfonamide group

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Biochemical Pathways

Given that similar compounds inhibit tyrosine kinases , it can be inferred that this compound may affect pathways involving these enzymes. Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, so their inhibition could have downstream effects on these processes.

Result of Action

Similar compounds have been found to inhibit the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays . These observations suggest that the compound may exert both anti-angiogenic and cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique combination of functional groups:

  • Piperidine Ring : Known for its diverse biological activities.
  • Pyrimidine Moiety : Commonly associated with anticancer properties.
  • Thiophene Sulfonamide Group : Enhances the compound's electronic properties and biological activity.

This structural diversity contributes to its potential efficacy as a therapeutic agent.

This compound is believed to exert its biological effects primarily through the inhibition of tyrosine kinases , which play a crucial role in various signaling pathways related to cell proliferation and survival. This inhibition can disrupt cancer cell signaling, leading to reduced tumor growth and proliferation.

Target Interactions

Research indicates that this compound may interact with several biological targets, including:

  • Tyrosine Kinases : Involved in cancer progression.
  • Enzymes : Potential inhibition of enzymes such as acetylcholinesterase and urease has been suggested, which may contribute to its antibacterial activity.

Antimicrobial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as an antimicrobial agent. The sulfonamide group is particularly noted for its role in antibacterial action, similar to classical sulfa drugs.

Anticancer Activity

The compound's structural similarities with known anticancer agents suggest it may also have significant anticancer properties. Studies have shown that compounds with related structures can inhibit tumor cell proliferation and induce apoptosis.

Case Studies and Research Findings

Recent studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition of Tumor Cell Proliferation :
    • A study demonstrated that structurally similar compounds inhibited tumor cell growth by targeting specific signaling pathways involved in cell survival .
  • Mechanistic Insights :
    • Research utilizing molecular docking techniques revealed that the compound could bind effectively to key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects.
  • Antibacterial Efficacy :
    • Comparative studies highlighted the antibacterial potency of thiophene-based sulfonamides against various bacterial strains, reinforcing the potential of this compound as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
Piperidine DerivativesContains piperidine ringAntimicrobial, analgesic
Pyrimidine DerivativesContains pyrimidine ringAnticancer
Thiophene DerivativesContains thiophene ringAntimicrobial, anti-inflammatory

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,14-5-4-10-21-14)16-11-12-15-7-6-13(17-12)18-8-2-1-3-9-18/h4-7,10,16H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCOMJRYJWTKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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